molecular formula C8H11N5O2 B13916124 2-amino-9-(2-methoxyethyl)-1H-purin-6-one

2-amino-9-(2-methoxyethyl)-1H-purin-6-one

Cat. No.: B13916124
M. Wt: 209.21 g/mol
InChI Key: MYBJFXUHGPFBOP-UHFFFAOYSA-N
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Description

2-amino-9-(2-methoxyethyl)-1H-purin-6-one is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one can be achieved through several methods. One common approach involves the reaction of 2-aminoadenosine with methylsulfonyl chloride to produce 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside, which can then be enzymatically converted to the target compound . Another method involves the use of Grignard reagents to add substituents to the purine base, followed by aromatization to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-(2-methoxyethyl)-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.

    Substitution: Common in the synthesis of nucleoside analogs, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while substitution can produce various nucleoside analogs with different biological properties .

Scientific Research Applications

2-amino-9-(2-methoxyethyl)-1H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to mutagenesis or inhibition of viral replication, making it a candidate for antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoadenosine
  • 2,6-diaminopurine
  • 2’-O-methyladenosine

Uniqueness

2-amino-9-(2-methoxyethyl)-1H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-amino-9-(2-methoxyethyl)-1H-purin-6-one

InChI

InChI=1S/C8H11N5O2/c1-15-3-2-13-4-10-5-6(13)11-8(9)12-7(5)14/h4H,2-3H2,1H3,(H3,9,11,12,14)

InChI Key

MYBJFXUHGPFBOP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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